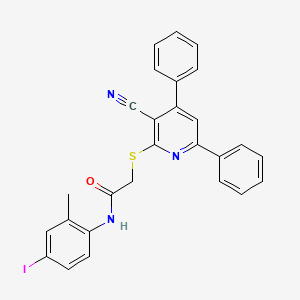
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals due to their biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials might include 3-cyano-4,6-diphenylpyridine and 4-iodo-2-methylaniline. The key steps could involve:
Formation of the thioether bond: This might be achieved by reacting 3-cyano-4,6-diphenylpyridine with a thiol reagent under basic conditions.
Acylation reaction: The thioether intermediate could then be acylated with an appropriate acylating agent to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the cyano group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as bromine or nitric acid are typically used under acidic conditions.
Major Products Formed
Sulfoxides and sulfones: from oxidation.
Amines: from reduction of the cyano group.
Halogenated or nitrated derivatives: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The presence of the cyano and iodine groups could influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)acetamide
- N-(4-Iodo-2-methylphenyl)acetamide
Uniqueness
The unique combination of functional groups in 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide, such as the cyano, thioether, and iodine substituents, may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be leveraged in the design of new drugs or materials with specific desired properties.
Eigenschaften
Molekularformel |
C27H20IN3OS |
|---|---|
Molekulargewicht |
561.4 g/mol |
IUPAC-Name |
2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-(4-iodo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C27H20IN3OS/c1-18-14-21(28)12-13-24(18)30-26(32)17-33-27-23(16-29)22(19-8-4-2-5-9-19)15-25(31-27)20-10-6-3-7-11-20/h2-15H,17H2,1H3,(H,30,32) |
InChI-Schlüssel |
ZAGUZGJUMWBJFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B15054302.png)
![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine 1,1-dioxide](/img/structure/B15054305.png)
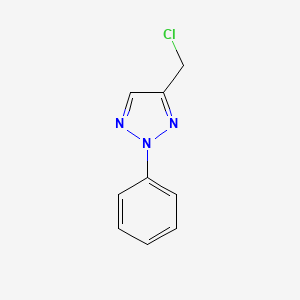
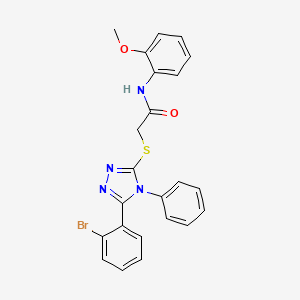

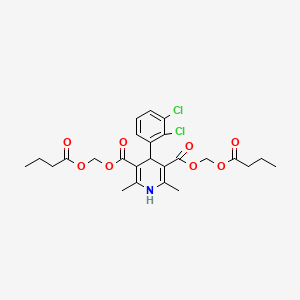
![4,6-Dichloro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15054324.png)

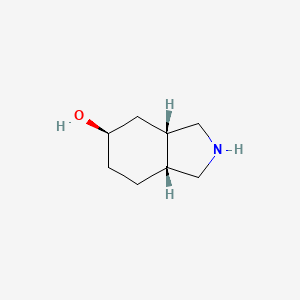

![2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B15054350.png)
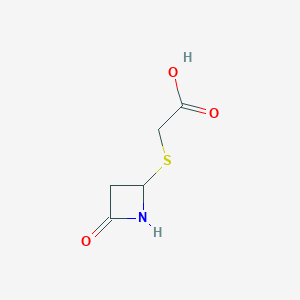
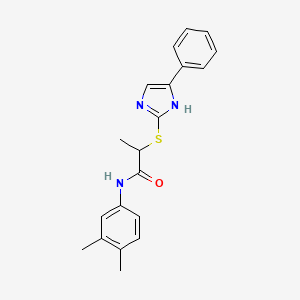
![(5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15054368.png)
